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Compound of Interest

Compound Name: 3'-Methoxydaidzein

Cat. No.: B191832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Methoxydaidzein, a naturally occurring isoflavone and a derivative of daidzein. Understanding

the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this

compound is crucial for its identification, characterization, and utilization in various research

and drug development applications.

Spectroscopic Data Summary
While a complete, experimentally verified dataset for 3'-Methoxydaidzein is not readily

available in public repositories, we can infer its expected spectroscopic characteristics based

on the well-documented data of its parent compound, daidzein, and related methoxylated

isoflavones. This section summarizes the anticipated ¹H NMR, ¹³C NMR, and mass

spectrometry data for 3'-Methoxydaidzein.

Table 1: Predicted ¹H NMR Chemical Shifts for 3'-Methoxydaidzein
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~8.2 s -

H-5 ~7.9 d ~8.8

H-6 ~6.9 dd ~8.8, 2.2

H-8 ~6.8 d ~2.2

H-2' ~7.0 d ~2.0

H-5' ~6.9 d ~8.2

H-6' ~7.0 dd ~8.2, 2.0

3'-OCH₃ ~3.8 s -

7-OH ~10.8 s (br) -

4'-OH ~9.6 s (br) -

Predicted shifts are

based on daidzein

data and known

substituent effects.

Solvent: DMSO-d₆.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3'-Methoxydaidzein
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~152

C-3 ~123

C-4 ~175

C-4a ~117

C-5 ~127

C-6 ~115

C-7 ~162

C-8 ~102

C-8a ~157

C-1' ~122

C-2' ~112

C-3' ~148

C-4' ~147

C-5' ~115

C-6' ~119

3'-OCH₃ ~56

Predicted shifts are based on daidzein data and

known substituent effects. Solvent: DMSO-d₆.

Table 3: Mass Spectrometry Data for 3'-Methoxydaidzein
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Parameter Value

Molecular Formula C₁₆H₁₂O₅

Molecular Weight 284.26 g/mol

Exact Mass 284.0685 Da

Predicted Key Fragment Ions (m/z)

[M+H]⁺ 285.0759

[M-CH₃]⁺ 269.0603

[M-H]⁻ 283.0611

Fragmentation patterns are predicted based on

the general fragmentation of flavonoids.

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass

spectrometry data for isoflavones like 3'-Methoxydaidzein.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 3'-Methoxydaidzein in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g.,

hydroxyl groups).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher for better signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
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Integrate all signals and reference the spectrum to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used

to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform two-

dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the purified 3'-Methoxydaidzein (typically

1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or

acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or

ammonia (for negative ion mode) to promote ionization.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

or atmospheric pressure chemical ionization (APCI) source. High-resolution mass

spectrometers (e.g., Q-TOF, Orbitrap) are recommended for accurate mass measurements

and determination of elemental composition.

Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-

H]⁻).

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce

fragmentation and obtain structural information. This involves isolating the precursor ion,
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subjecting it to collision-induced dissociation (CID), and analyzing the resulting product

ions.

Data Analysis: Analyze the fragmentation pattern to elucidate the structure of the molecule.

Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions

and losses of small neutral molecules like CO, H₂O, and methyl radicals.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like 3'-Methoxydaidzein.
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Caption: Workflow for Spectroscopic Analysis of 3'-Methoxydaidzein.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 3'-
Methoxydaidzein: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191832#spectroscopic-data-of-3-methoxydaidzein-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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